diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate is a synthetic compound with a complex molecular structure It is characterized by the presence of an imidazole ring, a fluorophenyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized with diethyl oxalate under acidic conditions to yield the imidazole ring. The final product is obtained after esterification and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the fluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate
- Diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate
- Diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate
Uniqueness
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. This makes it distinct from its analogs with different substituents, such as chlorine, bromine, or methyl groups.
Properties
IUPAC Name |
diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]imidazole-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5/c1-3-24-16(22)13-9-20(15(19-13)17(23)25-4-2)10-14(21)11-5-7-12(18)8-6-11/h5-9H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAUSCAAQARKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.